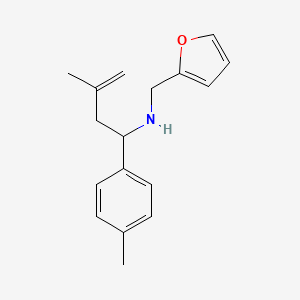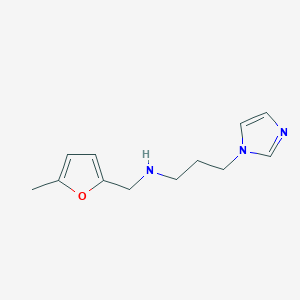
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine" is a molecule that appears to be a derivative of imidazole and furan, which are heterocyclic compounds. Imidazole derivatives are known for their applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs. Furan derivatives, on the other hand, are recognized for their presence in natural products and potential use in organic synthesis .
Synthesis Analysis
The synthesis of imidazole and furan derivatives can be complex, involving multicomponent reactions. For instance, a three-component reaction involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (DMAD) or allenoates can lead to the formation of fully substituted furans . Similarly, the synthesis of 3-(1H-imidazol-4-yl)propanamines, which are related to the compound , can be achieved from trans-urocanic acid through a series of reductions and cyclizations . These methods highlight the potential pathways that could be adapted for the synthesis of "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine".
Molecular Structure Analysis
The molecular structure of imidazole and furan derivatives is characterized by the presence of nitrogen in the imidazole ring and oxygen in the furan ring. These heteroatoms contribute to the electronic properties of the molecules, which can influence their reactivity. The substitution patterns on these rings, such as the presence of a methyl group on the furan ring or an alkyl chain linking the two heterocycles, can further modify the chemical behavior of the compound .
Chemical Reactions Analysis
Imidazole and furan derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for bis(furan-2-yl)-1H-imidazole derivatives . These reactions are crucial for further functionalization of the molecule and could be relevant for the modification of "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine".
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and furan derivatives are influenced by their molecular structures. The presence of heteroatoms and substituents can affect properties such as solubility, boiling point, and stability. For example, the introduction of a methyl group can increase hydrophobicity, while the presence of an amine group can enhance solubility in polar solvents. These properties are important for the practical applications of the compound, including its potential use in pharmaceuticals .
Applications De Recherche Scientifique
Chemical Synthesis and Transformation
A chemical study elaborated on the reaction of certain amines with furan-2-carbonyl chloride, leading to furan-2-carboxamides, which were further processed to yield a mix of intramolecular cyclization products, including 2-(furan-2-yl) derivatives (El’chaninov & Aleksandrov, 2017). The study provides insights into the chemical behavior and potential applications of furan-imidazole compounds in synthetic chemistry.
Medicinal Chemistry and Biological Activity
Research into the synthesis of certain imidazole compounds unveiled their potential in medicinal chemistry, particularly in the development of histamine H2 receptor agonists, indicating the biological significance of these compounds (Sellier et al., 1992). Another study presented a series of new compounds exhibiting notable nematicidal and antimicrobial activities, showcasing the bioactivity potential of imidazole derivatives (Reddy et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, a study highlighted the self-assembly of certain imidazole compounds with boric acid, leading to a unique supramolecular structure. This finding underscores the significance of imidazole derivatives in the formation of intricate molecular architectures (Cheruzel et al., 2005).
Anticancer Research
In the field of cancer research, certain imidazole bearing oxadiazole nuclei were synthesized and demonstrated significant to good anticancer activity in in vitro studies, indicating the potential therapeutic applications of these compounds (Rashid et al., 2012).
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYUVZGJSRRKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

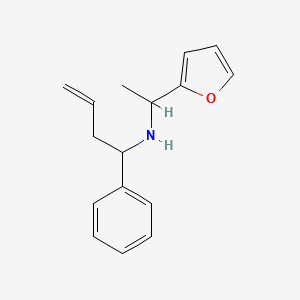
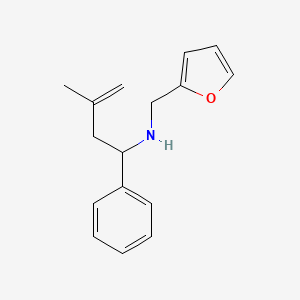
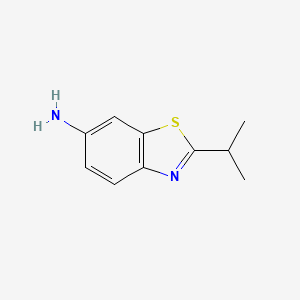
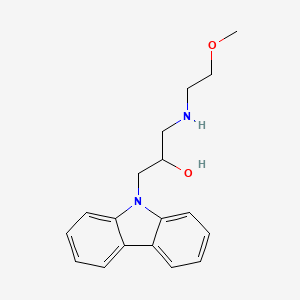
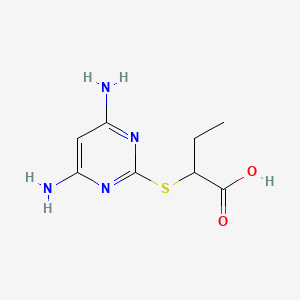
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

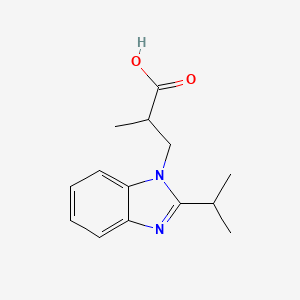
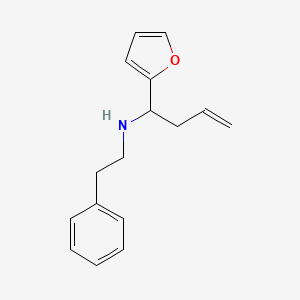
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)
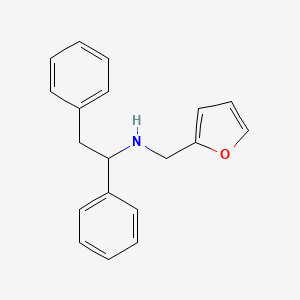
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
